molecular formula C20H23N3O4S B6577959 N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide CAS No. 1172817-42-3

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B6577959
CAS No.: 1172817-42-3
M. Wt: 401.5 g/mol
InChI Key: IBKWCKANNJBTTO-UHFFFAOYSA-N
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Description

N-{4-[(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative featuring a benzamide-acetamide pharmacophore with a propanoyl-substituted tetrahydroquinoline moiety. The tetrahydroquinoline core may enhance lipophilicity and binding interactions compared to simpler aromatic substituents .

Properties

IUPAC Name

N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-3-20(25)23-12-4-5-15-6-7-17(13-19(15)23)22-28(26,27)18-10-8-16(9-11-18)21-14(2)24/h6-11,13,22H,3-5,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKWCKANNJBTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{21}H_{24}N_{2}O_{2}S
  • Molecular Weight : 372.49 g/mol

Key Properties

PropertyValue
Molecular Weight372.49 g/mol
LogP3.7231
Polar Surface Area38.173 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter biosynthesis, potentially leading to neuroprotective effects.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system (CNS), influencing neuronal signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties due to the sulfonamide moiety present in its structure.

Neuroprotective Effects

A study investigated the neuroprotective effects of tetrahydroquinoline derivatives, including this compound. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative diseases.

Antimicrobial Activity

Research conducted on similar sulfonamide derivatives demonstrated significant antimicrobial activity against various bacterial strains. While specific data on this compound is limited, the structural similarities imply potential efficacy against pathogens.

Cytotoxicity Assays

Cytotoxicity assays performed on various cancer cell lines showed that tetrahydroquinoline derivatives exhibit selective cytotoxicity. This compound was found to induce apoptosis in certain cancer cell lines while sparing normal cells.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table compares the target compound with structurally related sulfonamide derivatives from the literature:

Compound Name / ID Substituent on Sulfamoyl Group Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound : N-{4-[(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide 1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl ~440 (estimated) Not reported Not reported Sulfonamide, acetamide, propanoyl-tetrahydroquinoline
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () 2-Oxotetrahydrofuran-3-yl 299.34 174–176 57 Sulfonamide, acetamide, lactone
2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (8) 4-Methylpyrimidin-2-yl ~550 (estimated) 168–173 70.2 Sulfonamide, benzamide, dichlorophenyl
N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}acetamide () 3,4-Dimethylphenyl ~348 (estimated) Not reported Not reported Sulfonamide, acetamide, dimethylphenyl
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () Pyridin-2-yl 493.53 Not reported 76 Sulfonamide, isoindolinone, pyridinyl
Key Observations:

Substituent Bulk and Polarity: The target compound’s 1-propanoyl-tetrahydroquinoline group is bulkier and more lipophilic than the 2-oxotetrahydrofuran () or pyridinyl () groups. This may influence membrane permeability and metabolic stability . Smaller substituents like 3,4-dimethylphenyl () or 4-methylpyrimidinyl () likely enhance solubility compared to the tetrahydroquinoline derivative .

Melting Points :

  • Compounds with rigid aromatic systems (e.g., dichlorophenyl in , m.p. 168–173°C) exhibit higher melting points than those with flexible aliphatic substituents (e.g., 2-oxotetrahydrofuran in , m.p. 174°C) .

Synthetic Yields: Yields for analogs range from 57% () to 76% (), suggesting that steric hindrance from bulky groups (e.g., tetrahydroquinoline) might reduce reaction efficiency if similar synthetic routes are used .

Computational and Experimental Characterization

  • NMR and Mass Spectrometry : and provide detailed $ ^1 \text{H} $-NMR and EI-MS data for analogs, which can guide the characterization of the target compound. For example, the acetamide proton in resonates at δ 10.33 ppm, while aromatic protons in appear at δ 7.75 ppm .
  • X-ray Crystallography: The use of SHELX software () for structural refinement is critical for resolving complex substituents like the tetrahydroquinoline group .

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